3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene
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Overview
Description
3,10-dioxa-4-azatricyclo[64002,6]dodeca-1,4,6,8,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene typically involves multi-step organic reactions. One common method includes the photolysis of N-chloroacetyl-3,4-dimethoxy-phenylpropylamine, which results in the formation of the desired tricyclic structure . The reaction conditions often require specific wavelengths of light and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins to induce apoptosis or inhibit cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the cellular context .
Comparison with Similar Compounds
Similar Compounds
- 2-({4,6-dioxa-10,12-diazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),8,10-tetraene-11-sulfinyl}methyl)-5-fluoro-N,N-dimethylaniline
- 10-Azatricyclo[6.3.1.0^2,7]dodeca-2,4,6-triene
Uniqueness
3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and stability can be leveraged.
Properties
CAS No. |
839725-81-4 |
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Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,10-dioxa-4-azatricyclo[6.4.0.02,6]dodeca-1,4,6,8,11-pentaene |
InChI |
InChI=1S/C9H5NO2/c1-2-11-5-7-3-6-4-10-12-9(6)8(1)7/h1-5H |
InChI Key |
WNWQWGBGLFZKHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C2C1=C3C(=C2)C=NO3 |
Origin of Product |
United States |
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